molecular formula C21H17NO2 B5478757 N-phenacyl-N-phenylbenzamide CAS No. 54901-99-4

N-phenacyl-N-phenylbenzamide

Cat. No.: B5478757
CAS No.: 54901-99-4
M. Wt: 315.4 g/mol
InChI Key: GFLSHHXMMVEKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenacyl-N-phenylbenzamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of benzamide, where the phenyl group is substituted with a phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenacyl-N-phenylbenzamide can be synthesized through the N-alkylation reaction of 1H-benzimidazole with phenacyl bromides. This reaction typically yields high amounts of the desired product, with yields ranging from 90% to 95% . The reaction conditions can be optimized using eco-friendly methods such as microwave and ultrasound, which have been shown to be effective in producing high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-phenacyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (e.g., bromine, chlorine) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N-phenacyl-N-phenylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenacyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antiviral activity against EV 71 is believed to be due to its ability to inhibit viral replication by targeting specific viral proteins . The exact molecular targets and pathways involved may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

N-phenacyl-N-phenylbenzamide can be compared with other similar compounds, such as:

    N-phenylbenzamide: A simpler derivative with similar chemical properties but lacking the phenacyl group.

    Benzanilide: Another benzamide derivative with different substituents on the benzene ring.

    N-benzoylaniline: A compound with a similar structure but different functional groups.

Properties

IUPAC Name

N-phenacyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20(17-10-4-1-5-11-17)16-22(19-14-8-3-9-15-19)21(24)18-12-6-2-7-13-18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLSHHXMMVEKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341026
Record name Benzamide, N-(2-oxo-2-phenylethyl)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54901-99-4
Record name Benzamide, N-(2-oxo-2-phenylethyl)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenacyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
N-phenacyl-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
N-phenacyl-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
N-phenacyl-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
N-phenacyl-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
N-phenacyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.